Cas no 35951-50-9 (Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)-)
35951-50-9 structure
Product Name:Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)-
CAS-Nr.:35951-50-9
MF:C15H24O2
MW:236.349864959717
CID:312590
PubChem ID:442383
Update Time:2025-04-19
Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)-
- (3R,5S,6R,8S,10S)-8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde
- (2R,5S,6S,8S,10R)-8-Hydroxy-10-methyl-2-(prop-1-en-2-yl)spiro[4.5]decane-6-carbaldehyde
- CHEMBL2270658
- SPIRO(4.5)DECANE-6-CARBOXALDEHYDE, 8-HYDROXY-10-METHYL-2-(1-METHYLETHENYL)-, (5S-(5.ALPHA.(S*),6.BETA.,8.BETA.,10.BETA.))-
- 35951-50-9
- DTXSID80957361
- Q27103322
- 8-hydroxy-10-methyl-2-(prop-1-en-2-yl)spiro[4.5]decane-6-carbaldehyde
- C09700
- SPIRO(4.5)DECANE-6-CARBOXALDEHYDE, 8-HYDROXY-10-METHYL-2-(1-METHYLETHENYL)-, (2R,5S,6S,8S,10R)-
- Spiro(4.5)decane-6-carboxaldehyde, 8-hydroxy-10-methyl-2-(1-methylethenyl)-, (5S-(5alpha(S*),6beta,8beta,10beta))-
- UNII-SIC6883O43
- SIC6883O43
- SCHEMBL1835086
- CHEBI:27774
- Lubimin
- (2R,5S,6S,8S,10R)-8-hydroxy-2-isopropenyl-10-methylspiro[4.5]decane-6-carbaldehyde
-
- Inchi: 1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3/t11-,12-,13-,14+,15+/m1/s1
- InChI-Schlüssel: CEVNHRPKRNTGKO-ZSAUSMIDSA-N
- Lächelt: O[C@@H]1C[C@H](C=O)[C@]2(CC[C@@H](C(=C)C)C2)[C@H](C)C1
Berechnete Eigenschaften
- Genaue Masse: 236.17772
- Monoisotopenmasse: 236.177630004g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 323
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topologische Polaroberfläche: 37.3Ų
Experimentelle Eigenschaften
- PSA: 37.3
Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)- Verwandte Literatur
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1. 1H NMR study of the stereochemistry of lubimin and related vetispirane sesquiterpenoidsDavid F. Ewing,Ian M. Whitehead,Anne Atkinson,David R. Threlfall J. Chem. Soc. Perkin Trans. 2 1990 343
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C. J. W. Brooks,D. G. Watson Nat. Prod. Rep. 1991 8 367
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3. Lubimin: a phytoalexin of several Solanaceae. Structure revision and biogenetic relationshipsA. Stoessl,J. B. Stothers,E. W. B. Ward J. Chem. Soc. Chem. Commun. 1974 709
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4. Total synthesis of (±)-lubimin and (±)-oxylubiminAkio Murai,Shingo Sato,Tadashi Masamune J. Chem. Soc. Chem. Commun. 1982 513
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5. Sesquiterpenoid stress compounds of Datura stramonium: biosynthesis of the three major metabolites from [1,2-13C]acetate and the X-ray structure of 3-hydroxylubiminGeorge I. Birnbaum,C. P. Huber,M. L. Post,J. B. Stothers,James R. Robinson,Albert Stoessl,Edmund W. B. Ward J. Chem. Soc. Chem. Commun. 1976 330
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